
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H18N4O3S and its molecular weight is 466.52. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, which are chemically similar to (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione, have been studied for their antimicrobial properties. These compounds showed moderate activity against bacteria like S. aureus, E. coli, and B. subtilis. Particularly, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibited antimicrobial activity comparable to the reference drug streptomycin against P. aeruginosa (Vlasov et al., 2022).
Molecular Engineering for Photovoltaic Properties
Molecular engineering of cyanopyrid-2,6-dione functionality led to the development of novel small molecule electron donors with improved optoelectronic and photovoltaic properties. A specific compound, (Z)-5-((5'-(4-(diphenylamino)phenyl)-[2,2′-bithiophen]-5-yl)methylene)-1-(4-(hexyloxy)phenyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, demonstrated high conversion efficiency in photovoltaic applications (Hundal et al., 2019).
Synthesis of Pyrimidine-Containing Compounds
The synthesis of various pyrimidine-containing compounds, such as 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, has been explored. These compounds are of interest due to their potential synthetic and pharmacological applications. They exhibit characteristics like good yields and the presence of numerous hydrogen-bonding possibilities (Kochia et al., 2019).
Antioxidant Evaluation
Compounds structurally related to (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione, such as pyrazolopyridine derivatives, have been synthesized and evaluated for their antioxidant properties. Some of these compounds showed promising activities and the ability to protect DNA from damage induced by oxidative stress (Gouda, 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-5-(((2,5-diphenylthiazol-4-yl)imino)methyl)-6-hydroxy-3-phenylpyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dihydroxypyrimidine with 2,5-diphenylthiazol-4-carboxaldehyde in the presence of a base to form the Schiff base intermediate. The Schiff base intermediate is then reduced with sodium borohydride to yield the desired product.", "Starting Materials": [ "2-amino-4,6-dihydroxypyrimidine", "2,5-diphenylthiazol-4-carboxaldehyde", "base (e.g. sodium hydroxide)", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dihydroxypyrimidine with 2,5-diphenylthiazol-4-carboxaldehyde in the presence of a base to form the Schiff base intermediate.", "Step 2: Reduction of the Schiff base intermediate with sodium borohydride to yield the desired product." ] } | |
Número CAS |
685106-24-5 |
Fórmula molecular |
C26H18N4O3S |
Peso molecular |
466.52 |
Nombre IUPAC |
5-[(E)-(2,5-diphenyl-1,3-thiazol-4-yl)iminomethyl]-6-hydroxy-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H18N4O3S/c31-23-20(25(32)30(26(33)29-23)19-14-8-3-9-15-19)16-27-22-21(17-10-4-1-5-11-17)34-24(28-22)18-12-6-2-7-13-18/h1-16,32H,(H,29,31,33)/b27-16+ |
Clave InChI |
RMCHPEWUZIGISX-JVWAILMASA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N=CC4=C(N(C(=O)NC4=O)C5=CC=CC=C5)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)
![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)
![8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B2521003.png)
![tert-butyl 3-cyano-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2521004.png)
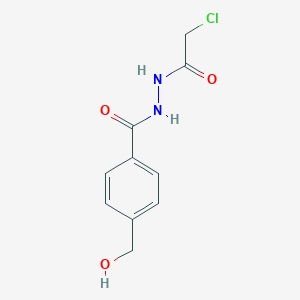
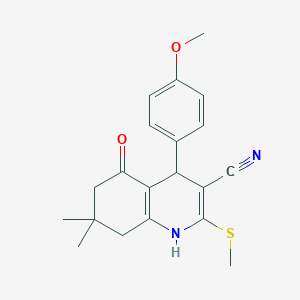
![N-(2-fluoro-4-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2521010.png)
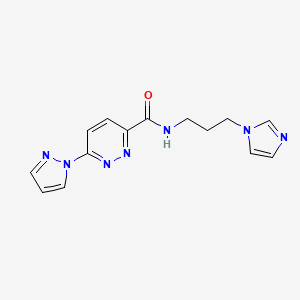
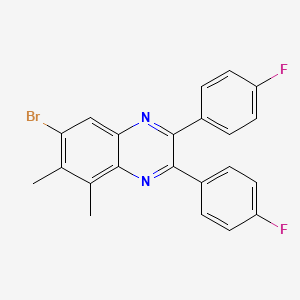
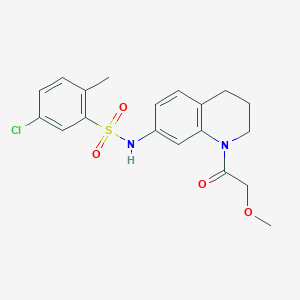
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2521018.png)
